3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide
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Overview
Description
3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide is a complex organic compound that features a fluorine atom, a boronic ester group, and a pyridinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a phenylboronic acid derivative and pinacol in the presence of a dehydrating agent.
Amidation: The final step involves the formation of the pyridinecarboxamide moiety through a coupling reaction between the fluorinated boronic ester and a pyridinecarboxylic acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Hydrolysis: Formation of boronic acid derivatives.
Scientific Research Applications
3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the pyridinecarboxamide moiety can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide is unique due to its combination of a fluorine atom, boronic ester group, and pyridinecarboxamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
903522-31-6 |
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Molecular Formula |
C18H20BFN2O3 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20BFN2O3/c1-17(2)18(3,4)25-19(24-17)12-5-7-13(8-6-12)22-16(23)14-9-10-21-11-15(14)20/h5-11H,1-4H3,(H,22,23) |
InChI Key |
SVUKGLSGWIZKOQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F |
Origin of Product |
United States |
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